3-Hydroxy-2,3-dimethylbutanenitrile
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Overview
Description
3-Hydroxy-2,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO. It is a cyanohydrin, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom. This compound is known for its optically active properties and can be produced using specific enzymes like hydroxynitrile lyase .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,3-dimethylbutanenitrile can be synthesized through various methods. One common approach involves the use of hydroxynitrile lyase from Manihot esculenta, which catalyzes the formation of the cyanohydrin from the corresponding aldehyde . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of biocatalysts in industrial settings allows for efficient and environmentally friendly production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-oxo-2,3-dimethylbutanenitrile.
Reduction: Formation of 3-amino-2,3-dimethylbutanenitrile.
Substitution: Formation of 3-chloro-2,3-dimethylbutanenitrile.
Scientific Research Applications
3-Hydroxy-2,3-dimethylbutanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its role in enzyme-catalyzed reactions and its potential as a biocatalyst.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dimethylbutanenitrile involves its interaction with specific enzymes and molecular targets. For example, the hydroxynitrile lyase enzyme catalyzes the formation of this compound by facilitating the addition of a nitrile group to an aldehyde. This enzymatic process is crucial for the compound’s synthesis and its subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,3-dimethylbutanenitrile: Similar structure but differs in the position of the hydroxyl group.
3,3-Dimethylbutanenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions
Uniqueness
3-Hydroxy-2,3-dimethylbutanenitrile is unique due to its dual functional groups (hydroxyl and nitrile) on the same carbon atom, which allows it to participate in a wide range of chemical reactions. Its optically active nature also makes it valuable in stereoselective synthesis and enzymatic studies .
Properties
CAS No. |
51776-02-4 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-hydroxy-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H11NO/c1-5(4-7)6(2,3)8/h5,8H,1-3H3 |
InChI Key |
YFNUXIVSKMYDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(C)(C)O |
Origin of Product |
United States |
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